N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide

Lipophilicity Permeability Piperazine sulfonamide

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide (CAS 825608-17-1) is a piperazine-based sulfonamide small molecule. Its structure features a 2-methylphenyl group at the N-4 position of the piperazine ring and N,N-dimethyl sulfonamide substitution at N-1.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39
CAS No. 825608-17-1
Cat. No. B2386513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide
CAS825608-17-1
Molecular FormulaC13H21N3O2S
Molecular Weight283.39
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H21N3O2S/c1-12-6-4-5-7-13(12)15-8-10-16(11-9-15)19(17,18)14(2)3/h4-7H,8-11H2,1-3H3
InChIKeyLKBZBPWDEJHOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N,N-Dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide (CAS 825608-17-1) is a Key Reference Piperazine Sulfonamide for Screening Library Procurement


N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide (CAS 825608-17-1) is a piperazine-based sulfonamide small molecule [1]. Its structure features a 2-methylphenyl group at the N-4 position of the piperazine ring and N,N-dimethyl sulfonamide substitution at N-1 [1]. This compound is included in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and identified by PubChem CID 1259068, confirming its availability as a screening probe [1]. Its computed lipophilicity (XLogP3: 1.8) and zero hydrogen bond donor count make it a reference point for optimizing passive membrane permeability within piperazine sulfonamide analog series [1].

Generic Procurement of Piperazine Sulfonamides Harms Reproducibility: The Need to Precisely Identify N,N-Dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide


Within the piperazine sulfonamide class, minor structural variations, such as changes in the sulfonamide N-substituent or the aryl moiety on the piperazine ring, can fundamentally alter receptor binding profiles, as demonstrated in CB1 and sigma receptor modulator series [1]. N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide possesses a distinct combination of a 2-methylphenyl substituent and a terminal N,N-dimethyl sulfonamide group, which uniquely determines its electrostatic potential, shape, and lipophilicity (XLogP3: 1.8) [2]. Replacing it with a generic analog (e.g., a 4-phenyl or N-methyl variant) without these precise substituents risks introducing uncontrolled variables in binding assays or structure-activity relationship (SAR) studies. The following evidence underscores why this specific compound must be identified and procured with precision.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide Against Closest Analogs


Lipophilicity-Guided Selection: Contrasting XLogP3 Against Piperazine Sulfonamide Analogs

The computed partition coefficient (XLogP3) of the target compound is 1.8 [1]. In the broader class of piperazine-1-sulfonamide derivatives, XLogP3 values can range from below 0 to over 4 depending on aryl and amine substitution, directly influencing passive membrane permeability and off-target binding. A structurally similar analog, N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide, has a computed XLogP3 of 1.1 [2], representing a quantitative difference of +0.7 log units. This lipophilicity difference is sufficient to alter logD and consequently predicted absorption and distribution properties, guiding selection for cellular versus biochemical primary assays.

Lipophilicity Permeability Piperazine sulfonamide

Hydrogen Bond Donor Deficiency as a Selectivity Advantage in Sulfonamide Screening Collections

The target compound possesses zero hydrogen bond donors (HBD = 0) [1]. In comparison, many primary sulfonamide analogs (e.g., piperazine-1-sulfonamide, HBD = 2) and secondary sulfonamides (HBD = 1) present additional hydrogen bond donor capacity that can increase off-target interactions with aminergic GPCRs and kinases. The absence of HBD in the target compound reduces its propensity for hydrogen-bond-mediated promiscuous binding, a class-level advantage documented in sulfonamide SAR studies for improving target selectivity [2]. This property distinguishes it from analogs that retain a free NH in the sulfonamide group.

Hydrogen bond donor Drug-likeness Off-target liability

Structural Confirmation via Distinct InChIKey Match: Eliminating Isomeric Confusion in Procurement

The target compound is uniquely identified by InChIKey LKBZBPWDEJHOGP-UHFFFAOYSA-N [1]. This identifier confirms the exact connectivity, distinguishing it from positional isomers such as N,N-dimethyl-4-(3-methylphenyl)piperazine-1-sulfonamide or N,N-dimethyl-4-(4-methylphenyl)piperazine-1-sulfonamide, which would possess different InChIKeys. In public vendor catalogs, incorrect naming or structural assignment can lead to the procurement of the wrong isomer. Using the InChIKey as a digital fingerprint ensures that the material received matches the reference structure, which is critical for maintaining SAR integrity in follow-up studies [1].

Structural authentication InChIKey Chemical procurement

High-Value Research Applications for N,N-Dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide Based on Quantitative Differentiation


Reference Probe for Lipophilic Efficiency (LipE) Optimization in Piperazine Sulfonamide Hit-to-Lead

Given its measured XLogP3 of 1.8, this compound can serve as a reference point for calculating LipE (pIC50 - XLogP3) when optimizing piperazine sulfonamide hits. Analogs with higher XLogP3 values but comparable potency may have inferior LipE profiles, guiding medicinal chemists toward more drug-like candidates [1].

Baseline Control for Hydrogen Bond Donor Impact in ADME-Tox Panels

With zero hydrogen bond donors, this compound is a suitable baseline control for assessing the contribution of HBD to CYP inhibition, P-gp efflux, and plasma protein binding in piperazine sulfonamide series. Researchers can compare its profile against primary sulfonamide analogs (HBD ≥ 1) to quantify HBD-related ADME risks [1].

MLSMR Screening Hit Follow-Up and SAR Expansion

As a confirmed MLSMR compound (MLS000676372, PubChem CID 1259068), it is immediately available for follow-up studies on any biological target identified through NIH Molecular Libraries Program screens. Its commercial availability through multiple vendors as specified by its CAS number ensures rapid procurement for secondary assays [1].

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